Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate
CAS No.: 1823403-50-4
Cat. No.: VC7048966
Molecular Formula: C10H14N2O3
Molecular Weight: 210.233
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1823403-50-4 |
---|---|
Molecular Formula | C10H14N2O3 |
Molecular Weight | 210.233 |
IUPAC Name | methyl 1-butan-2-yl-5-formylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C10H14N2O3/c1-4-7(2)12-8(6-13)5-9(11-12)10(14)15-3/h5-7H,4H2,1-3H3 |
Standard InChI Key | BQPHECGZHZFRNO-UHFFFAOYSA-N |
SMILES | CCC(C)N1C(=CC(=N1)C(=O)OC)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate features a pyrazole core substituted with three distinct functional groups (Figure 1):
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1-Position: A branched butan-2-yl group (sec-butyl), imparting steric bulk.
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3-Position: A methyl ester, offering sites for hydrolysis or transesterification.
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5-Position: A formyl group, enabling nucleophilic additions or condensations.
The compound’s IUPAC name reflects this substitution pattern, ensuring unambiguous identification in chemical databases .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
CAS Number | 1823403-50-4 |
Molecular Formula | C₁₀H₁₄N₂O₃ |
Molecular Weight | 210.23 g/mol |
Density | Not reported |
Boiling Point | Not reported |
Melting Point | Not reported |
Solubility | Likely polar organic solvents |
While experimental data on density and thermal properties remain unpublished, analogous pyrazole esters exhibit moderate solubility in dichloromethane, ethyl acetate, and methanol .
Synthetic Methodologies
Oxidation of Pyrazole Alcohols
A common route to formyl-substituted pyrazoles involves oxidizing hydroxymethyl precursors. For example, methyl 5-(hydroxymethyl)-1-isopropyl-1H-pyrazole-3-carboxylate undergoes oxidation using pyridinium chlorochromate (PCC) in dichloromethane, yielding the corresponding formyl derivative with 81% efficiency . This method, while effective, requires careful control of reaction conditions (0–20°C, 3 hours) to avoid over-oxidation.
Proposed Synthesis Route
Combining these insights, a plausible synthesis involves:
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Condensation: Reacting a β-ketoester with sec-butylhydrazine to form the pyrazole core.
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Formylation: Oxidizing a 5-hydroxymethyl intermediate using PCC or Dess-Martin periodinane.
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Esterification: Introducing the methyl ester via methanolysis of a trichloromethyl precursor .
Critical parameters include solvent choice (e.g., methanol for solubility) and temperature control to prevent side reactions.
Physicochemical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
While direct NMR data for Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate is unavailable, analogous compounds provide predictive insights:
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¹H NMR: Expected signals include a singlet for the formyl proton (~9.8 ppm), a sec-butyl multiplet (δ 1.0–1.5 ppm), and a methyl ester singlet (~3.9 ppm) .
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¹³C NMR: Peaks for the carbonyl carbons (ester: ~165 ppm; formyl: ~190 ppm) and pyrazole carbons (~140–150 ppm) should dominate .
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry of similar compounds reveals [M+H]⁺ ions consistent with their molecular weights. For example, methyl 1-isopropyl-5-formyl-1H-pyrazole-3-carboxylate shows a peak at m/z 197.2 , suggesting the target compound would exhibit m/z ≈ 211.2.
Reactivity and Functional Group Transformations
Aldehyde Reactivity
The 5-formyl group participates in condensation reactions (e.g., forming hydrazones or Schiff bases) and nucleophilic additions (e.g., Grignard reactions). Such transformations are pivotal in medicinal chemistry for constructing bioactive molecules .
Ester Hydrolysis
The methyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions, enabling further derivatization. For instance, saponification with NaOH yields the water-soluble carboxylate, useful for salt formation or coupling reactions .
Applications and Future Directions
Pharmaceutical Relevance
Pyrazole derivatives are prized for their bioactivity. Celecoxib and mavacoxib, both 1,5-diarylpyrazoles, exemplify cyclooxygenase-2 (COX-2) inhibitors . Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate’s aldehyde and ester groups make it a versatile intermediate for anticancer or anti-inflammatory agent development.
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